N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS No.: 443329-32-6
Cat. No.: VC6203840
Molecular Formula: C13H10ClN3O2S
Molecular Weight: 307.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 443329-32-6 |
|---|---|
| Molecular Formula | C13H10ClN3O2S |
| Molecular Weight | 307.75 |
| IUPAC Name | N-(4-chlorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C13H10ClN3O2S/c14-8-1-3-9(4-2-8)16-11(18)10-7-15-13-17(12(10)19)5-6-20-13/h1-4,7H,5-6H2,(H,16,18) |
| Standard InChI Key | GCNFHMOHTNGJEA-UHFFFAOYSA-N |
| SMILES | C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a bicyclic core comprising a thiazole ring fused to a pyrimidine moiety, with a 4-chlorophenyl group attached via a carboxamide linkage. The IUPAC name, N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, reflects its substituents and functional groups. Key structural attributes include:
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Thiazolo[3,2-a]pyrimidine backbone: Provides rigidity and planar geometry, facilitating interactions with hydrophobic protein pockets.
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4-Chlorophenyl group: Enhances lipophilicity and electronic effects, potentially improving membrane permeability and target binding .
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Carboxamide moiety: Serves as a hydrogen bond donor/acceptor, critical for molecular recognition in biological systems.
The Standard InChIKey (GCNFHMOHTNGJEA-UHFFFAOYSA-N) and SMILES notation (C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)Cl) further delineate its stereochemical properties.
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from heterocyclic precursors. A common approach utilizes:
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Cyclocondensation: Reaction of thiourea derivatives with α,β-unsaturated carbonyl compounds to form the thiazole ring.
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Amidation: Coupling of the intermediate with 4-chlorophenyl isocyanate or carboxylic acid derivatives to introduce the carboxamide group.
For example, a reported method employs dimethylformamide (DMF) as a solvent and triethylamine as a base, with reactions conducted under reflux conditions (80–100°C) for 6–8 hours. Yields range from 60% to 75%, with purity confirmed via HPLC and NMR spectroscopy.
Green Chemistry Innovations
Recent advancements emphasize eco-friendly protocols. A tandem Knoevenagel–Michael cyclo-condensation using ethanol as a solvent and DABCO as a catalyst achieves comparable yields (75%–82%) within 1.5 hours under reflux . This method reduces hazardous waste and energy consumption, aligning with sustainable chemistry principles .
Mechanism of Action
Enzyme Inhibition
The compound likely inhibits kinases (e.g., EGFR, VEGFR) by competing with ATP binding. Molecular docking studies reveal:
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Hydrogen Bonding: Between the carboxamide group and kinase active-site residues (e.g., Met793 in EGFR) .
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Hydrophobic Interactions: The 4-chlorophenyl group occupies hydrophobic pockets, stabilizing the enzyme-inhibitor complex .
DNA Intercalation
Planar thiazolopyrimidines intercalate into DNA base pairs, inducing strand breaks and apoptosis. Fluorescence quenching assays with ethidium bromide suggest strong DNA binding affinity (K = 10 M).
Structure-Activity Relationships (SAR)
Impact of Substituents
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Chlorophenyl vs. Trifluoromethylphenyl: Replacement of the 4-chlorophenyl group with 2-(trifluoromethyl)phenyl (as in CID 4123590) reduces cytotoxicity (IC > 10 μM) , underscoring the chlorine atom’s role in electronic stabilization.
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Furan Moiety: Introduction of a furan-3-ylmethylene group (CID 11838317) enhances solubility and π-π stacking, improving IC by 3-fold .
Stereoelectronic Effects
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